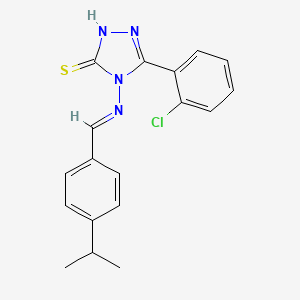
5-(2-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氯苯基)-4-((4-异丙基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇是一种复杂的有机化合物,属于三唑衍生物类。三唑以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
5-(2-氯苯基)-4-((4-异丙基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当醛或酮的环化反应合成。
氯苯基的引入: 氯苯基可以通过使用2-氯苄基氯的亲核取代反应引入。
苄叉基的形成: 苄叉基是通过醛与胺之间的缩合反应形成的。
硫醇基的引入: 硫醇基可以通过使用硫脲或类似试剂的硫醇化反应引入。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH 值)以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 硫醇基可以氧化形成二硫化物。
还原: 该化合物可以被还原以修饰苄叉基或三唑环。
取代: 氯苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或氢化铝锂。
取代: 胺或硫醇等亲核试剂。
形成的主要产物
氧化: 二硫化物。
还原: 还原的三唑衍生物。
取代: 取代的三唑衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。
医学: 因其独特的结构和生物活性,正在研究其作为治疗剂的潜在用途。
作用机制
5-(2-氯苯基)-4-((4-异丙基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇的作用机制尚不清楚。三唑衍生物已知与各种分子靶标相互作用,包括酶和受体。该化合物独特的结构表明它可能与特定的蛋白质或通路相互作用,从而导致其观察到的生物活性。
相似化合物的比较
类似化合物
5-(2-氯苯基)-4-氨基-4H-1,2,4-三唑-3-硫醇: 结构类似,但缺少苄叉基。
4-((4-异丙基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇: 结构类似,但缺少氯苯基。
5-(2-氯苯基)-4-((4-甲基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇: 结构类似,但用甲基代替异丙基。
独特性
5-(2-氯苯基)-4-((4-异丙基苄叉基)氨基)-4H-1,2,4-三唑-3-硫醇中同时存在氯苯基和异丙基苄叉基,使其与其他三唑衍生物相比具有独特性。
属性
CAS 编号 |
478254-31-8 |
|---|---|
分子式 |
C18H17ClN4S |
分子量 |
356.9 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4S/c1-12(2)14-9-7-13(8-10-14)11-20-23-17(21-22-18(23)24)15-5-3-4-6-16(15)19/h3-12H,1-2H3,(H,22,24)/b20-11+ |
InChI 键 |
LFKZTYIYLDYKRM-RGVLZGJSSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
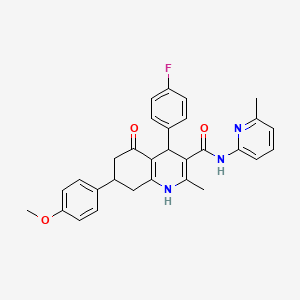
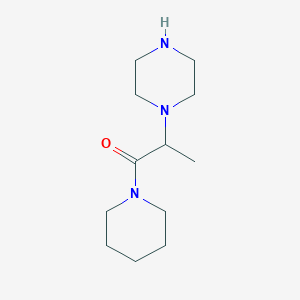
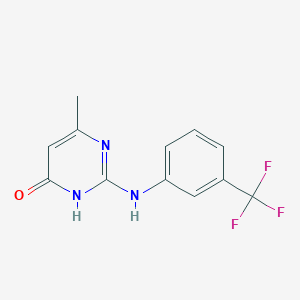

![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049331.png)
![6-Chloro-3-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12049345.png)

![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
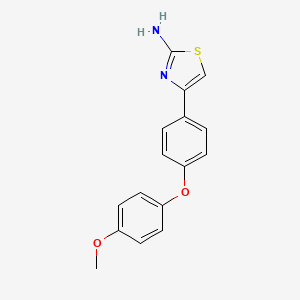
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)

